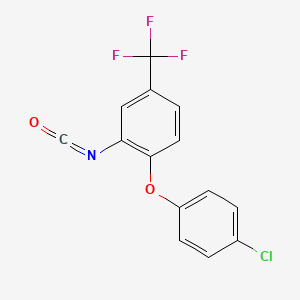
2-(4-Chlorophenoxy)5-(trifluoromethyl)phenyl isocyanate, 99%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenoxy)5-(trifluoromethyl)phenyl isocyanate, 99% (hereafter referred to as CTPI) is an organic compound with a phenyl group and a trifluoromethyl group attached to a chlorine atom. CTPI is used in the synthesis of various pharmaceuticals, pesticides, and other compounds. It has numerous applications in the field of scientific research, including its use as a reagent in organic synthesis and as a catalyst in various reactions.
科学的研究の応用
CTPI has been used in numerous scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in various reactions, and as a reactant in various chemical processes. Additionally, CTPI has been used as a tool in the analysis of various compounds and as a means to study the structure and reactivity of various molecules.
作用機序
CTPI acts as a catalyst in various chemical reactions. It is able to catalyze the reaction of two molecules by forming a covalent bond between the two molecules. This bond allows the two molecules to react with each other in a more efficient manner. Additionally, CTPI is able to increase the rate of reaction by increasing the number of collisions between molecules.
Biochemical and Physiological Effects
CTPI has been found to have no significant effect on the biochemical and physiological processes of living organisms. It has been found to be relatively non-toxic and is not known to be carcinogenic. Additionally, CTPI has been found to be relatively stable and is not known to be a mutagen.
実験室実験の利点と制限
CTPI has several advantages and limitations when used in laboratory experiments. One of the main advantages of CTPI is its high reactivity, which allows it to be used in a variety of reactions. Additionally, CTPI is relatively non-toxic and is not known to be carcinogenic, which makes it safe to use in laboratory experiments. However, CTPI is not known to be a mutagen, which may limit its use in some experiments. Additionally, CTPI is relatively unstable and may decompose over time.
将来の方向性
There are numerous potential future directions for CTPI. One potential direction is to use CTPI as a catalyst in more complex reactions. Additionally, CTPI could be used to study the structure and reactivity of more complex molecules. Furthermore, CTPI could be used to develop new pharmaceuticals and pesticides. Finally, CTPI could be used to develop new analytical techniques for the analysis of various compounds.
合成法
CTPI is synthesized through a multi-step process. The first step is to react 4-chlorophenol with trifluoromethanesulfonic anhydride in the presence of a base. This reaction produces 4-chlorophenoxytrifluoromethanesulfonic acid. The second step is to then react this acid with isocyanic acid, which produces CTPI. The final step is to purify the CTPI by distillation.
特性
IUPAC Name |
1-(4-chlorophenoxy)-2-isocyanato-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF3NO2/c15-10-2-4-11(5-3-10)21-13-6-1-9(14(16,17)18)7-12(13)19-8-20/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVXVYPRUFPDSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)C(F)(F)F)N=C=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenoxy)5-(trifluoromethyl)phenylisocyanate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


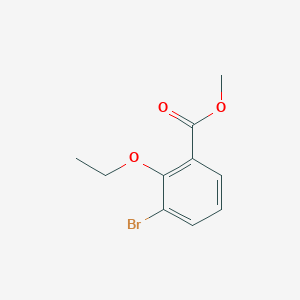
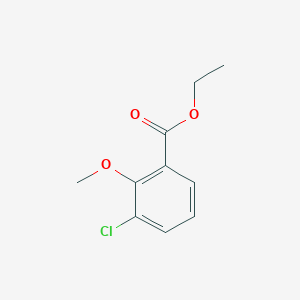

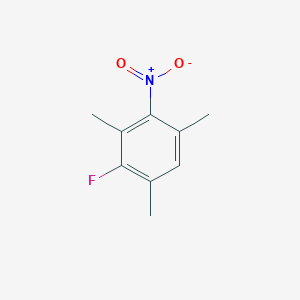
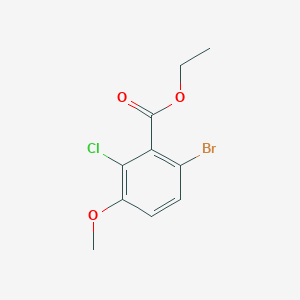
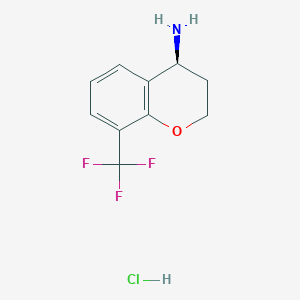

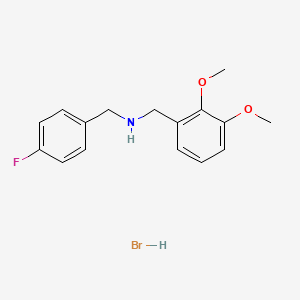

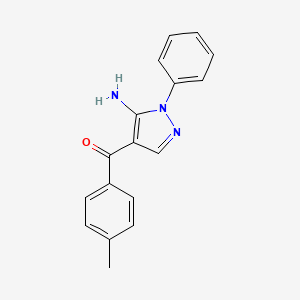
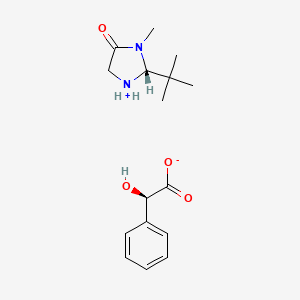
![2-[(Pentafluoroethylthio)methyl]pyrrolidine, 98%](/img/structure/B6338788.png)
![2-[4-Chloro-3-(trifluoromethyl)benzyl]-1H-isoindole-1,3(2H)-dione, 98%](/img/structure/B6338793.png)